2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(3,3-dimethylbutanoylamino)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)4-9(15)13-8-5-12-14(6-8)7-10(16)17/h5-6H,4,7H2,1-3H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBUAVBNICMFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(3,3-Dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on recent research findings and case studies.
The chemical formula for this compound is C₁₁H₁₇N₃O₃, with a molecular weight of 239.27 g/mol. The compound's structure includes a pyrazole ring, which is known for conferring various biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₇N₃O₃ |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (T-47D) and melanoma (UACC-257) cell lines. In vitro assays using the MTT method indicated that certain pyrazole derivatives exhibited potent cytotoxic effects against these cell lines, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production and the inhibition of cyclooxygenase enzymes. This makes them promising candidates for treating inflammatory diseases .
Analgesic Properties
Analgesic activity has also been attributed to pyrazole derivatives. Experimental models have shown that these compounds can reduce pain responses in animal models, indicating their potential use in pain management therapies .
Case Study 1: Anticancer Efficacy
A study focusing on a series of novel pyrazole derivatives found that specific modifications to the pyrazole structure enhanced anticancer activity against T-47D and UACC-257 cell lines. The results indicated that compounds with bulky substituents showed improved efficacy compared to their simpler counterparts .
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory mechanisms of pyrazoles in animal models of inflammation. The findings suggested that these compounds significantly reduced markers of inflammation and were effective in models of arthritis and other inflammatory conditions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-Based Acetic Acid Derivatives
Key Observations:
Molecular Weight : The target compound (239.27 g/mol) has a higher molecular weight than trifluoromethyl-substituted analogs (194.11–222.17 g/mol) due to the bulky 3,3-dimethylbutanamido group. This substituent introduces steric bulk, which may reduce solubility in aqueous media compared to smaller groups like trifluoromethyl .
Substituent Effects: Trifluoromethyl: Enhances lipophilicity and metabolic stability, common in agrochemicals . Benzoylsulfanyl/Thiazolylsulfamoyl: Introduce sulfur-based moieties that may improve binding to metalloenzymes or act as hydrogen-bond acceptors .
Purity : Most analogs are available at ≥95% purity, reflecting standardized synthetic protocols for pyrazole derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazole-based acetic acid derivatives like 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid generally follows these key steps:
- Formation of the pyrazole ring core via cyclization of hydrazine derivatives with β-dicarbonyl compounds.
- Functionalization at the pyrazole nitrogen or carbon positions to introduce the acetic acid side chain.
- Amide bond formation to attach the 3,3-dimethylbutanamido group at the 4-position of the pyrazole ring.
Pyrazole Ring Formation
A common approach involves reacting β-dicarbonyl compounds (such as ethyl acetoacetate or derivatives) with hydrazine or substituted hydrazines under acidic or neutral conditions. For example, a one-pot synthesis method using acetic acid as a mediator allows efficient pyrazole formation with high yields and short reaction times. This method involves:
- Reacting β-diketones with N,N-dimethylformamide dimethylacetal to form enaminedione intermediates.
- Subsequent reaction with hydrazine derivatives in ethanol-acetic acid or neat acetic acid to yield pyrazole derivatives.
This procedure has been shown to be efficient for synthesizing pyrazole and fused pyrazole systems with various substitutions.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is typically introduced by alkylation or acylation at the pyrazole nitrogen or carbon. One method involves coupling the pyrazole core with chloroacetic acid or its derivatives under basic conditions to form the pyrazolyl acetic acid.
In more advanced synthetic routes, coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to facilitate amide bond formation in the presence of bases like N,N-diisopropylethylamine in polar aprotic solvents (e.g., N,N-dimethylacetamide). This approach allows for precise attachment of the acetic acid group and subsequent functionalization.
Amide Bond Formation with 3,3-Dimethylbutanamide
The amido substituent at the 4-position of the pyrazole ring is introduced via amide coupling reactions. Typical methods include:
- Activation of the carboxylic acid group on the acetic acid side chain using coupling agents such as dicyclohexylcarbodiimide (DCC), HATU, or carbodiimide derivatives.
- Reaction with 3,3-dimethylbutanamide or its corresponding amine under controlled temperature conditions.
The coupling reactions often occur in solvents like N,N-dimethylacetamide or dimethylformamide at elevated temperatures (e.g., 100 °C) with short reaction times (around 10 minutes to a few hours) to optimize yield and purity.
Flow Reactor Application
Recent advances include the use of continuous flow reactors for the synthesis of such pyrazole derivatives. For instance, mixing solutions of the pyrazole intermediates, coupling reagents, and bases in N,N-dimethylacetamide and passing them through a heated flow reactor coil (e.g., Hastelloy coil at 100 °C) allows for rapid and efficient synthesis with residence times as short as 10 minutes. This method improves reproducibility and scalability, yielding products with purities suitable for further pharmaceutical research.
Data Table: Representative Preparation Conditions and Yields
Research Findings and Notes
- The use of acetic acid as a solvent and mediator in pyrazole synthesis enhances reaction efficiency and yield, providing a greener and simpler protocol compared to multi-step traditional methods.
- Coupling reagents like HATU combined with bases such as N,N-diisopropylethylamine enable rapid amide bond formation under mild conditions, suitable for sensitive pyrazole derivatives.
- Continuous flow reactors represent a significant advancement, allowing for precise control of reaction parameters, improved safety, and scalability, which are critical for pharmaceutical applications.
- Protection and deprotection strategies (e.g., Boc and carbobenzoxy groups) are sometimes employed in related pyrazole peptide derivatives to ensure selective functionalization, though specific to peptide-linked analogs rather than the compound .
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves:
Amide coupling : Reacting 4-amino-1H-pyrazole with 3,3-dimethylbutanoyl chloride in the presence of coupling agents (e.g., HATU or DCC) under anhydrous conditions.
Acetic acid linkage : Introducing the acetic acid moiety via nucleophilic substitution or ester hydrolysis.
Key optimization parameters :
- Temperature : Maintain 60–80°C during coupling to minimize side reactions .
- Stoichiometry : Use a 1:1.2 molar ratio (pyrazole derivative to acyl chloride) to ensure complete conversion .
- Purification : Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (dimethyl groups), δ 6.8–7.2 ppm (pyrazole protons), and δ 12.1 ppm (carboxylic acid proton) confirm substituent positions .
- ¹³C NMR : Signals at 170–175 ppm indicate the carboxylic acid group .
- IR spectroscopy : Bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) validate functional groups .
- Mass spectrometry (MS) : Molecular ion peak at m/z [M+H]⁺ matches the theoretical molecular weight (±0.5 Da) .
Q. Which functional groups in this compound are critical for derivatization or biological activity?
Methodological Answer:
- Pyrazole ring : Serves as a scaffold for substitution; the 1H-pyrazole nitrogen enables coordination with metal catalysts in cross-coupling reactions .
- Amide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and can be modified via hydrolysis or alkylation .
- Carboxylic acid : Facilitates salt formation (e.g., sodium salts for solubility) or conjugation with biomolecules (e.g., peptides) via EDC/NHS chemistry .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases).
- Parameters : Grid box centered on the active site (20 ų), Lamarckian genetic algorithm (100 runs), and validation via RMSD (<2.0 Å) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
Q. How should researchers resolve discrepancies between computational models and experimental conformational data?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to validate DFT-predicted conformations. Use synchrotron radiation for high-resolution (<1.5 Å) data .
- Comparative analysis : Overlay computational and experimental structures (e.g., PyMOL) to identify torsional angle mismatches. Adjust force field parameters (e.g., in Gaussian) for better alignment .
- Spectroscopic validation : Use 2D NOESY NMR to detect through-space interactions inconsistent with computational models .
Q. What methodologies establish structure-activity relationships (SAR) for pharmacological activity?
Methodological Answer:
Derivative synthesis : Modify the pyrazole’s 4-position (e.g., halogenation) or the acetic acid moiety (e.g., esterification).
In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values against COX-2 or kinases .
- Cellular uptake : Use fluorescent tagging (e.g., FITC) and flow cytometry to assess permeability .
Data correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to identify key SAR trends .
Q. How can contradictory in vitro/in vivo efficacy data be reconciled?
Methodological Answer:
- Pharmacokinetic profiling :
- ADME studies : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Metabolite identification : Use HR-MS to detect phase I/II metabolites that may reduce in vivo activity .
- Dosage adjustment : Optimize dosing regimens (e.g., QD vs. BID) to match in vitro IC₅₀ with achievable plasma concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
